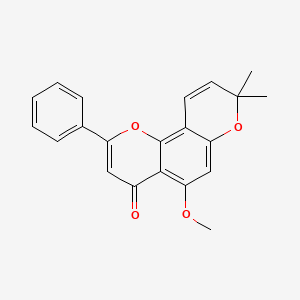

Isopongaflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-21(2)10-9-14-17(25-21)12-18(23-3)19-15(22)11-16(24-20(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAGRPSAFDXQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346916 | |

| Record name | Isopongaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64125-33-3 | |

| Record name | Isopongaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64125-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Synthetic Aspects of Isopongaflavone

Biosynthesis of Isoflavonoids as a Precursor Class for Isopongaflavone

Transcriptional and Post-Transcriptional Regulation of Isoflavonoid (B1168493) Biosynthetic Genes

The biosynthesis of isoflavonoids, including compounds like Isopongaflavone, is a complex process tightly regulated at multiple levels. This regulation ensures the appropriate production of these secondary metabolites in response to developmental cues and environmental stimuli.

Gene Expression Profiles (e.g., IFS1, IFS2)

The synthesis of isoflavonoids begins with the phenylpropanoid pathway, utilizing intermediates like naringenin (B18129) and liquiritigenin (B1674857) frontiersin.org. Key enzymes in this pathway are encoded by specific genes. For instance, isoflavone (B191592) synthase (IFS) enzymes, such as IFS1 and IFS2, are critical for catalyzing the rearrangement of the phenyl ring to form the isoflavonoid skeleton frontiersin.org. While specific gene expression profiles for Isopongaflavone biosynthesis are not detailed in the provided snippets, studies on other isoflavonoids, like daidzein (B1669772), highlight the importance of genes such as chalcone (B49325) synthase (CHS), chalcone reductase (CHR), chalcone isomerase (CHI), and 2-hydroxyisoflavone synthase (IFS) in their production wikipedia.org. The expression of these genes is often induced by various biotic and abiotic factors.

Role of Transcription Factors (e.g., MYB Family Proteins)

The transcriptional regulation of isoflavonoid biosynthesis is mediated by various transcription factors (TFs). Among these, members of the MYB (myeloblastosis) family of transcription factors are known to play significant roles in controlling the expression of genes involved in secondary metabolism, including isoflavonoids frontiersin.org. These TFs can bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. Research into specific MYB TFs that regulate the production of Isopongaflavone is not detailed in the provided results, but their general role in isoflavonoid pathways is well-established.

Environmental and Diurnal Influences on Biosynthesis

Environmental factors and diurnal rhythms can significantly influence the biosynthesis of isoflavonoids. Stress conditions, such as pathogen attack or wounding, often trigger the production of isoflavonoids as phytoalexins frontiersin.org. Light, temperature, and nutrient availability can also impact the metabolic flux through the phenylpropanoid pathway, thereby affecting the levels of isoflavonoids. While specific diurnal influences on Isopongaflavone production are not explicitly mentioned, the general understanding of isoflavonoid metabolism suggests that such factors could play a role.

Metabolic Engineering Strategies for Enhanced Isoflavonoid Production

The potential health benefits and ecological roles of isoflavonoids have spurred interest in metabolic engineering strategies to enhance their production.

Genetic Manipulation in Leguminous and Non-Leguminous Plant Systems

Metabolic engineering approaches aim to increase isoflavonoid yields by manipulating the biosynthetic pathways within plants. This can involve overexpressing key biosynthetic genes, silencing negative regulators, or introducing genes from other species. While specific genetic manipulations for Isopongaflavone are not detailed, the general strategy for enhancing isoflavonoid production in leguminous plants like soybeans involves optimizing the expression of genes such as IFS, CHS, and CHI frontiersin.org. Efforts have also been made to engineer these pathways into non-leguminous plants to produce isoflavonoids.

Heterologous Expression Systems in Microbial Hosts (e.g., Engineered Yeasts)

An alternative strategy for producing isoflavonoids is through heterologous expression in microbial hosts, such as Escherichia coli or yeast. This involves reconstituting the entire or parts of the isoflavonoid biosynthetic pathway in a microbial chassis by introducing the relevant plant genes. For example, engineering yeast or bacteria with genes encoding enzymes like IFS, CHS, and CHI could enable the production of specific isoflavonoids, potentially including Isopongaflavone, in a controlled and scalable manner. This approach bypasses the limitations associated with plant cultivation and extraction.

Molecular Mechanisms of Biological Activities of Isopongaflavone

Antifeedant Action Mechanisms

Isopongaflavone has demonstrated efficacy as an antifeedant, particularly against certain insect pests. It has been identified as an active compound isolated from Tephrosia elata, showing effectiveness against the bean pod borer (Maruca testulalis) and the African sugar-cane borer (Eldana saccharina) mdpi.com. Flavonoids, as a class, are known to contribute to plant resistance against insects by acting as deterrents, antifeedants, and contributing to insect toxicosis researchgate.net. While isopongaflavone's presence and activity against specific insect species are established, the precise molecular mechanisms governing its antifeedant action, such as specific receptor interactions or metabolic disruptions within the insect, are areas that require further detailed investigation.

Anti-inflammatory Pathways and Cellular Targets

Isopongaflavone exhibits significant anti-inflammatory properties, primarily demonstrated through its modulation of cytokine production and immune cell responses in the context of inflammation.

Studies evaluating the anti-inflammatory effects of isopongaflavone, often in conjunction with other flavonoids, have utilized lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) as an in vitro model. At a concentration of 100 µM, isopongaflavone and related compounds have been shown to significantly suppress the secretion of key pro-inflammatory cytokines. Specifically, isopongaflavone has been noted for its inhibitory effects on IL-6 and TNF-α secretion researchgate.net. Additionally, it, along with other tested flavonoids, has demonstrated a reduction in the production of IL-1β, IL-2, IFN-γ, and GM-CSF researchgate.netresearchgate.net. These findings suggest that isopongaflavone plays a role in dampening the inflammatory cascade by reducing the release of these critical signaling molecules.

Table 1: Modulation of Pro-inflammatory Cytokines by Isopongaflavone in LPS-Stimulated PBMCs

| Cytokine | Effect Observed | Reference(s) |

| IL-1β | Suppressed/Reduced | researchgate.net, researchgate.net |

| IL-2 | Suppressed/Reduced | researchgate.net |

| IL-6 | Suppressed/Reduced (specifically by Isopongaflavone) | researchgate.net |

| IFN-γ | Suppressed/Reduced | researchgate.net, researchgate.net |

| GM-CSF | Suppressed/Reduced | researchgate.net, researchgate.net |

| TNF-α | Suppressed/Reduced (specifically by Isopongaflavone) | researchgate.net, researchgate.net |

The anti-inflammatory effects of isopongaflavone have been investigated in LPS-stimulated PBMCs researchgate.netresearchgate.net. LPS is a potent activator of the innate immune system, triggering inflammatory responses primarily through Toll-like receptor 4 (TLR4) signaling, which can lead to the activation of pathways like NF-κB and the subsequent release of pro-inflammatory cytokines nih.gov. Research indicates that LPS stimulation primarily activates monocytes within PBMCs, leading to the upregulation of inflammation-associated genes frontiersin.org. By reducing the secretion of cytokines such as IL-1β, IL-6, TNF-α, IFN-γ, and GM-CSF in LPS-stimulated PBMCs, isopongaflavone appears to modulate these signaling pathways, thereby mitigating the inflammatory response at the cellular level researchgate.netresearchgate.net.

Anticancer Mechanisms and Target Interactions

Isopongaflavone has emerged as a compound with potential anticancer activity, attributed to its ability to interfere with key cellular survival mechanisms.

A significant mechanism by which isopongaflavone may exert its anticancer effects is through the inhibition of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) nih.gov. MCL-1 is a member of the BCL-2 family of proteins, which are critical regulators of the intrinsic apoptosis pathway. Overexpression of MCL-1 is common in many cancers, contributing to tumor cell survival and resistance to apoptosis-inducing therapies nih.govnih.gov. By inhibiting MCL-1, isopongaflavone can disrupt this survival mechanism, potentially promoting programmed cell death in cancer cells. Its efficacy in this regard has been compared favorably to known MCL-1 inhibitors like Tapotoclax nih.gov.

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the interaction between isopongaflavone and its target protein, MCL-1. These methods predict how a molecule binds to a protein target, its affinity, and the stability of the resulting complex researchgate.netchemrxiv.org. Molecular docking analyses have indicated that isopongaflavone possesses appreciable docking scores and exhibits a favorable binding affinity to the MCL-1 binding pocket, fitting into its active site residues nih.govresearchgate.net. MD simulations, which assess the dynamic behavior of protein-ligand complexes over time, have further demonstrated that isopongaflavone forms stable interactions with MCL-1, characterized by reduced conformational fluctuations nih.govresearchgate.net. This strong binding affinity and stability suggest that isopongaflavone effectively occupies the MCL-1 binding site, leading to its inhibition and potential anticancer effects nih.govresearchgate.net.

Table 2: Molecular Docking and Dynamics Elucidation of Isopongaflavone-MCL-1 Interaction

| Aspect Studied | Finding | Method(s) Used | Reference(s) |

| Binding Affinity/Drug-likeness | Higher than Tapotoclax; appreciable docking scores; decent fit into binding pocket. | Molecular Docking | nih.gov, researchgate.net |

| Binding Site | Active site residues of MCL-1. | Molecular Docking | researchgate.net |

| Interaction Stability | Strong binding affinity; stable interactions; reduced conformational fluctuations. | Molecular Dynamics Simulations (MDS) | nih.gov |

| Overall Interaction | Suggests inhibition of MCL-1 activity due to binding to active site residues. | Molecular Docking & MDS | nih.gov, researchgate.net |

Compound List:

Isopongaflavone

Tapotoclax

Vogelisoflavone A

Vogelisoflavone B

Pyrazoisopongaflavone

Hildeflavone

Tephrosin

Rotenone

Deguelin

Advanced Analytical Methodologies for Isopongaflavone Research

Extraction and Sample Preparation Techniques for Complex Matrices

Effective extraction is the foundational step for isolating isopongaflavone from its natural sources, which can include plant materials. The choice of solvent and technique significantly influences the yield and purity of the extracted compounds.

Optimized Solvent-Based Extraction Approaches

Various solvent systems and extraction techniques are employed to efficiently extract isoflavonoids, including isopongaflavone, from complex plant matrices. Polar solvents or solvent mixtures are generally favored due to the polar nature of isoflavonoids.

Solvent Systems: Methanol (B129727), ethanol (B145695), and acetonitrile (B52724), often in combination with water, are commonly used. For instance, 70% methanol or ethanol has been found effective for extracting isoflavonoids from plant materials mdpi.comscirp.orgnih.govresearchgate.net. Mixtures such as acetonitrile/water (e.g., 58:42, v/v) or methanol/water (e.g., 70:30, v/v) have also demonstrated good extraction efficiency scirp.orgresearchgate.net. The addition of dilute acid, such as 0.1% formic acid or acetic acid, to the mobile phase or extraction solvent can improve peak shape and separation in subsequent chromatographic analyses scirp.orgnih.govcapes.gov.br. Supercritical fluid extraction (SFE) using supercritical CO₂ with ethanol as a modifier has also been investigated as an alternative to conventional solvent extraction, offering advantages in reduced solvent usage tandfonline.comnih.govchemmethod.com. Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), utilizes elevated pressure and temperature to enhance extraction efficiency and reduce solvent consumption and extraction time mdpi.comnih.govchemmethod.com.

Extraction Techniques: Traditional methods like maceration, sonication, and reflux are widely applied. Sonication, for example, has been used with 80% methanol for the extraction of isoflavonoids scirp.org. Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and PLE offer advantages in terms of speed, reduced solvent use, and higher yields compared to conventional methods mdpi.comresearchgate.netnih.govchemmethod.com.

Enzymatic and Acid Hydrolysis Procedures for Aglycone Production

Many isoflavonoids occur naturally as glycosides, where a sugar moiety is attached to the aglycone (the non-sugar part). For certain analytical and biological studies, it is necessary to convert these glycosides into their corresponding aglycones.

Enzymatic Hydrolysis: Enzymes such as Helix pomatia juice, which contains glycosidases, or specific enzymes like β-glucuronidase/sulfatase, are used to cleave the glycosidic bonds nih.govmdpi.com. This process liberates the aglycones, which can then be analyzed. This is particularly relevant as aglycones are often considered the biologically active forms of isoflavonoids mdpi.com.

Acid Hydrolysis: Acid hydrolysis can also be employed to cleave glycosidic linkages, though it may be harsher and potentially lead to degradation of some compounds if not carefully controlled. Studies have utilized acidic conditions in extraction solvents or during sample preparation to facilitate the release of aglycones scirp.org.

Chromatographic Separation Techniques for Isoflavonoid (B1168493) Profiling

Chromatographic techniques are indispensable for separating isopongaflavone from other compounds present in complex mixtures, enabling its individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC, particularly reversed-phase HPLC (RP-HPLC) using C18 or C8 stationary phases, is a cornerstone for isoflavonoid analysis.

Methodology: Typical HPLC methods involve gradient elution using mobile phases composed of aqueous buffers (e.g., containing formic acid or trifluoroacetic acid) and organic solvents like acetonitrile or methanol scirp.orgmdpi.comuab.edujfda-online.comscielo.br. Detection is commonly performed using UV-Vis detectors, often set at wavelengths around 254 nm or 262 nm, where isoflavonoids exhibit strong absorbance scirp.orguab.eduscielo.br. Diode Array Detection (DAD) provides spectral information for peak identification.

Run Times and Resolution: While effective, conventional HPLC methods for isoflavonoid profiling can have long run times, often exceeding 20 minutes and sometimes reaching over 70 minutes, due to the need for adequate separation of numerous structurally similar compounds jfda-online.comwaters.comwaters.com.

Table 1: Representative HPLC Conditions for Isoflavonoid Analysis

| Parameter | Description | Reference |

| Column Type | C18 or C8 reversed-phase | scirp.orgmdpi.comuab.edujfda-online.comscielo.brwaters.comresearchgate.netresearchgate.net |

| Mobile Phase | Gradient elution: Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid or TFA | scirp.orgnih.govcapes.gov.brmdpi.comuab.edujfda-online.com |

| Detection Wavelength | 254 nm or 262 nm | scirp.orguab.eduscielo.br |

| Typical Run Time | 20-70 minutes | jfda-online.comwaters.comwaters.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) Advancements for Rapid Analysis

UHPLC represents a significant advancement over traditional HPLC, offering substantially reduced analysis times and increased throughput.

Advantages: UHPLC utilizes columns packed with smaller particles (e.g., 1.7 µm or 1.9 µm) and operates at higher pressures, leading to sharper peaks and faster separations nih.govcapes.gov.brmdpi.comjfda-online.comchromatographyonline.comnih.govresearchgate.net. This allows for the analysis of multiple isoflavonoids within minutes, often reducing run times to 3-18 minutes nih.govcapes.gov.brmdpi.comwaters.comwaters.comchromatographyonline.comnih.gov. The reduced solvent consumption is another key benefit waters.comchromatographyonline.com.

Applications: UHPLC methods have been developed for the rapid separation and quantification of various isoflavones and their derivatives nih.govcapes.gov.brmdpi.comjfda-online.comnih.gov. The improved resolution and speed make UHPLC particularly suitable for high-throughput screening and comprehensive profiling of isoflavonoid content in diverse samples. UHPLC is often coupled with Mass Spectrometry (UHPLC-MS) for enhanced identification capabilities.

Table 2: Comparison of HPLC and UHPLC for Isoflavonoid Analysis

| Feature | Conventional HPLC | UHPLC |

| Column Particle Size | 3-10 µm | 1-2 µm |

| Operating Pressure | Lower (up to 400 bar) | Higher (up to 1000 bar or more) |

| Analysis Time | 20-70+ minutes | 1-18 minutes |

| Throughput | Lower | Higher (up to 10x faster) |

| Solvent Consumption | Higher | Lower (up to 92% reduction) |

| Peak Shape | Broader | Sharper |

| Sensitivity | Generally good (UV/DAD) | Often coupled with MS for higher sensitivity |

| Resolution | Adequate for many applications | Improved due to sharper peaks |

Spectroscopic and Spectrometric Characterization and Identification

Beyond separation, spectroscopic and spectrometric techniques are vital for confirming the identity and elucidating the structure of isopongaflavone.

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with liquid chromatography (LC-MS, LC-MS/MS), is a powerful tool for identifying and quantifying isoflavonoids. Electrospray Ionization (ESI) is a common ionization technique for isoflavonoids, often operated in negative ion mode ([M-H]⁻) or positive ion mode ([M+H]⁺ or [M+Na]⁺) uab.edunih.govnih.gov. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, allowing for the differentiation of isomers and confirmation of molecular structure uab.edunih.govnih.govdanaher.comchromatographyonline.commdpi.com. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions mdpi.comnih.gov. Techniques like direct infusion ESI-MS/MS can offer rapid qualitative analysis nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the gold standard for definitive structure elucidation of organic molecules, including isopongaflavone.

¹H NMR: Provides information about the number, type, and connectivity of protons. Chemical shifts of methoxy (B1213986) groups (OMe) can serve as molecular descriptors nih.govresearchgate.net.

¹³C NMR: Provides information about the carbon skeleton.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing through-bond correlations between protons and carbons, thereby mapping out the complete molecular structure nih.govresearchgate.net. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, aiding in stereochemical assignments researchgate.netresearchgate.net.

LC-NMR: The hyphenation of LC with NMR allows for the acquisition of NMR spectra directly from separated chromatographic peaks, facilitating the structural characterization of individual components without extensive isolation pageplace.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds like isopongaflavone. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei emerypharma.comweebly.comresearchgate.netnih.gov.

¹H NMR Spectroscopy: This technique provides information on the number, type, and chemical environment of hydrogen atoms within the isopongaflavone molecule. Chemical shifts, signal intensities (integration), and coupling patterns reveal the connectivity of protons emerypharma.comnih.gov. For isoflavones, the aromatic region of the ¹H NMR spectrum (typically 6-8 ppm) is particularly informative, often showing signals that are relatively free from interference, allowing for the identification of isoflavone (B191592) structures researchgate.netresearchgate.netanalis.com.my.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of isopongaflavone, indicating the number and types of carbon atoms present. Chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, aiding in the assignment of specific carbons within the molecule nih.govrsc.org.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing the complete structure of isopongaflavone. COSY correlates directly bonded protons, while HSQC links protons to the carbons they are attached to. HMBC provides correlations between protons and carbons that are separated by two or three bonds, offering crucial insights into the connectivity of the molecular framework emerypharma.comresearchgate.netanalis.com.my. These multi-dimensional experiments are essential for unambiguously assigning signals and confirming the proposed structure of isopongaflavone, especially when dealing with complex molecules or mixtures emerypharma.comweebly.com.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is indispensable for determining the precise molecular weight and elemental composition of isopongaflavone waters.comrroij.com. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile compounds like flavonoids, producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions researchgate.netnih.govwaters.comuab.edu.

HRESIMS provides mass-to-charge (m/z) ratios with very high accuracy, often within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of isopongaflavone, distinguishing it from compounds with similar nominal masses waters.commdpi.com. By analyzing the fragmentation patterns obtained through tandem mass spectrometry (MS/MS), further structural information can be deduced, aiding in the identification of isopongaflavone and its potential derivatives or related compounds within complex biological or plant matrices researchgate.netnih.govuab.edunih.gov. Techniques like Mass-Remainder Analysis (M-MARA) can further refine the filtering and identification of flavonoids based on their elemental composition and degree of unsaturation mdpi.com.

UV-Vis Spectroscopy and Mass Detection in LC Systems

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is widely used for the separation of isopongaflavone from other compounds in a sample nih.govscielo.brresearchgate.netresearchgate.netshimadzu.com. These techniques are often coupled with various detectors.

UV-Vis Spectroscopy (Diode Array Detection - DAD/PDA): Isoflavones, including isopongaflavone, typically exhibit characteristic UV-Vis absorption spectra due to their conjugated π-electron systems. UV-Vis detectors, especially Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors, monitor absorbance across a range of wavelengths simultaneously. This allows for the detection of compounds based on their specific chromophores and provides spectral information that can assist in peak identification and purity assessment nih.govnih.govuab.edunih.gov. Isoflavones generally absorb light optimally in the range of 250-270 nm nih.gov.

Mass Detection in LC Systems (LC-MS): Coupling LC with Mass Spectrometry (LC-MS) offers enhanced sensitivity and specificity compared to UV detection alone researchgate.netwaters.comuab.eduresearchgate.netnih.govnih.govmdpi.com. The LC separates the components, and the MS detector identifies and quantifies them based on their mass-to-charge ratio. LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and structural information through fragmentation analysis, making it a powerful tool for identifying and quantifying isopongaflavone in complex mixtures researchgate.netnih.govuab.edunih.govresearchgate.netmdpi.com. The combination of UV-Vis and MS detection in LC systems (LC-UV-MS) provides a comprehensive analytical approach, leveraging the spectral information from UV-Vis and the mass-based identification from MS nih.govnih.govresearchgate.netnih.gov.

Preclinical Research Methodologies and Models for Isopongaflavone Assessment

In Vitro Experimental Systems for Bioactivity Characterization

In vitro systems provide controlled environments to study the direct effects of Isopongaflavone on biological molecules and cellular processes.

Cell Culture Models for Anti-inflammatory and Anticancer Activity Assessment

Cell culture models are fundamental for evaluating the biological effects of compounds like Isopongaflavone. These models allow for the investigation of anti-inflammatory and anticancer properties by mimicking disease states or cellular responses.

Anti-inflammatory Activity: Studies have utilized lipopolysaccharide (LPS)-stimulated Peripheral Blood Mononuclear Cells (PBMCs) to assess the anti-inflammatory potential of Isopongaflavone and related flavonoids researchgate.netresearchgate.net. In these assays, LPS acts as a stimulant, inducing the release of pro-inflammatory cytokines. Treatment with Isopongaflavone has been shown to suppress the secretion of key inflammatory mediators, including Interleukin-1 beta (IL-1β), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Tumor Necrosis Factor-alpha (TNF-α) researchgate.netresearchgate.net. This suppression indicates a capacity to modulate inflammatory pathways.

Anticancer Activity: Isopongaflavone has been investigated for its potential anticancer properties, particularly concerning its interaction with Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein frequently overexpressed in cancer cells researchgate.net. In silico studies have identified Isopongaflavone as a compound exhibiting promising interactions with the MCL1 binding pocket, suggesting a potential role in inducing apoptosis in cancer cells researchgate.netresearchgate.net. While specific cell line data for Isopongaflavone's direct cytotoxic effects is not detailed in all sources, general anticancer research often employs various cancer cell lines (e.g., HeLa, SiHa, A549) to evaluate cell viability, proliferation, and apoptosis induction mdpi.comnih.govmdpi.com.

Table 6.1.1: Summary of In Vitro Anti-inflammatory Effects of Isopongaflavone in LPS-Stimulated PBMCs

| Cytokine/Mediator | Effect of Isopongaflavone (at 100 µM) | Reference(s) |

| IL-1β | Suppressed | researchgate.netresearchgate.net |

| IL-2 | Suppressed | researchgate.netresearchgate.net |

| IL-6 | Suppressed | researchgate.netresearchgate.net |

| IFN-γ | Suppressed | researchgate.netresearchgate.net |

| GM-CSF | Suppressed | researchgate.netresearchgate.net |

| TNF-α | Suppressed | researchgate.netresearchgate.net |

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for understanding how compounds interact with specific biological targets, such as enzymes involved in disease pathways.

Xanthine Oxidase (XO) Inhibition: Isoflavones, as a class, have demonstrated inhibitory activity against Xanthine Oxidase (XO), an enzyme implicated in purine (B94841) metabolism and the production of reactive oxygen species nih.govnih.govwikipedia.orgmdpi.commdpi.com. Studies on related prenylated isoflavones have reported IC50 values ranging from 7.8 to 36.4 µM against XO nih.govnih.gov. While direct IC50 values for Isopongaflavone against XO are not explicitly provided in the reviewed literature, its classification as an isoflavone (B191592) suggests a potential for similar inhibitory activity.

Cholinesterase Inhibition: Cholinesterases, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are targets for Alzheimer's disease therapeutics nih.govdergipark.org.trnih.gov. Research on isoflavone derivatives has identified compounds with dual inhibitory activity against both AChE and BuChE nih.gov. For instance, one derivative showed IC50 values of 4.60 µM for AChE and 5.92 µM for BuChE nih.gov. Although Isopongaflavone itself is not directly cited with specific cholinesterase inhibition data in the provided snippets, the broader research on isoflavones indicates a potential for such activity.

In Silico Predictive Modeling and Virtual Screening

Computational methods offer powerful tools to predict molecular behavior, identify potential drug candidates, and guide experimental research.

Virtual Screening for Identification of Bioactive Analogs

Virtual screening (VS) involves using computational techniques to search large databases of compounds to identify those with a high likelihood of interacting with a specific biological target qima-lifesciences.comcreative-biostructure.comnih.govnih.gov. This approach has been instrumental in identifying Isopongaflavone as a compound of interest. For instance, Isopongaflavone was identified through a multitier virtual screening approach, including molecular docking and molecular dynamics simulations (MDS), for its potential to inhibit MCL1, a target in anticancer therapy researchgate.netresearchgate.net. In this context, Isopongaflavone demonstrated superior docking scores compared to a known MCL1 inhibitor, Tapotoclax researchgate.net. Similarly, virtual screening has been employed to identify isoflavone derivatives with potential cholinesterase inhibitory activity nih.gov and novel inhibitors of Xanthine Oxidase mdpi.com.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its viability as a drug mdpi.comarxiv.org. Computational tools and models are used to forecast these pharmacokinetic and toxicological profiles nih.govnih.gov. Isopongaflavone has undergone ADMET analysis as part of its evaluation for anticancer properties, contributing to the establishment of its potential bioactivity researchgate.netresearchgate.net. Furthermore, ADMET predictions, often utilizing programs like pKCSM, can provide insights into parameters such as intestinal absorption and blood-brain barrier (BBB) permeability for flavonoids, including Isopongaflavone nih.gov. These predictions help in understanding how the compound might behave within a biological system.

Drug-likeness Evaluation and Lead Compound Identification

Drug-likeness refers to a set of properties that predict whether a compound is likely to possess desirable pharmacokinetic and pharmacodynamic characteristics suitable for therapeutic use researchgate.netnih.gov. This evaluation often involves applying rules such as Lipinski's Rule of Five, which assesses parameters like molecular weight, lipophilicity, and hydrogen bond donors/acceptors nih.govarxiv.orgnih.gov. Isopongaflavone has been identified as exhibiting favorable drug-likeness properties, with some studies indicating it possesses higher drug-likeness than established inhibitors like Tapotoclax, making it a promising candidate for further development researchgate.netnih.gov. Virtual screening and ADMET analysis collectively contribute to the identification of such lead compounds, guiding medicinal chemists towards molecules with a higher probability of success in drug discovery pipelines nih.govresearchgate.netupmbiomedicals.com.

Table 6.2.2: Predicted ADMET Properties and Drug-likeness for Isopongaflavone

| Property/Metric | Finding for Isopongaflavone | Reference(s) |

| Anticancer Bioactivity | Identified through virtual screening and molecular dynamics simulations targeting MCL1. | researchgate.netresearchgate.net |

| Docking Score | Higher than Tapotoclax (a known MCL1 inhibitor). | researchgate.net |

| Drug-likeness | Higher than Tapotoclax; obeys Lipinski's Rule of Five, indicating favorable physicochemical properties for drug development. | researchgate.netnih.gov |

| ADMET Prediction | Underwent ADMET analysis as part of anticancer property evaluation. Specific parameters like intestinal absorption and BBB permeability are predicted for flavonoids including Isopongaflavone. | researchgate.netresearchgate.netnih.gov |

Compound List:

Isopongaflavone

In Vivo Animal Models for Efficacy Assessment

Selection and Development of Relevant Animal Disease Models (e.g., Inflammation, Cancer, Neurodegeneration)

The selection of appropriate animal models is paramount for accurately evaluating Isopongaflavone's potential in treating inflammatory, cancerous, or neurodegenerative conditions. These models are often developed through chemical induction, genetic manipulation, or surgical procedures to mimic key pathological features of human diseases.

Inflammation Models : Animal models of inflammation typically involve inducing an inflammatory response, often through agents like carrageenan or lipopolysaccharides (LPS), which trigger edema, cytokine release (e.g., TNF-α, IL-6), and immune cell infiltration dergipark.org.tr. The efficacy of anti-inflammatory compounds is assessed by measuring the reduction in swelling, inflammatory markers, or tissue damage.

Cancer Models : For cancer research, common animal models include chemically induced tumors, xenografts (implantation of human cancer cells into immunocompromised animals), and genetically engineered mouse models (GEMMs) that spontaneously develop tumors mirroring human cancers nih.govdovepress.commdpi.com. These models allow for the evaluation of Isopongaflavone's effects on tumor growth, metastasis, and survival.

Neurodegeneration Models : Animal models for neurodegenerative diseases, such as Parkinson's disease or Alzheimer's disease, often involve inducing neurotoxicity (e.g., using MPTP or 6-OHDA), genetic mutations that cause protein aggregation (e.g., tauopathies), or models of neuroinflammation scielo.brfrontiersin.orgnih.gov. Efficacy is assessed through behavioral tests, histological analysis of neuronal loss, glial activation, and measurement of specific biomarkers.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Animal Systems

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal system, while pharmacodynamic (PD) studies assess its biological effects pharmaron.comibtbioservices.comeuropa.euconicet.gov.ar. Establishing PK/PD relationships is crucial for understanding how drug exposure (PK) correlates with therapeutic effect (PD). This understanding helps in optimizing dosing regimens and predicting efficacy. For Isopongaflavone, PK/PD studies would aim to determine its systemic exposure levels, tissue distribution, and the concentration-effect relationship in relevant disease models. Such studies are fundamental for guiding preclinical development and informing first-in-human trials publichealthtoxicology.com.

Evaluation of Efficacy in Specific Disease Models

The evaluation of Isopongaflavone's efficacy would involve administering the compound to animals within the selected disease models and monitoring specific endpoints. For instance, in inflammation models, this might include measuring paw edema volume or levels of pro-inflammatory cytokines. In cancer models, efficacy could be judged by tumor volume reduction, changes in tumor markers, or survival rates. For neurodegenerative models, endpoints might include improvements in motor function, cognitive tests, or reduction in neuronal damage markers. While general studies suggest isoflavones, including isopongaflavone, may have anti-inflammatory and anti-cancer activities smolecule.comresearchgate.netnih.gov, specific quantitative efficacy data for Isopongaflavone in established animal models for inflammation, cancer, or neurodegeneration are not detailed in the provided search results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.